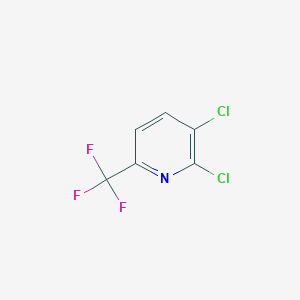

2,3-Dichloro-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2,3-Dichloro-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2Cl2F3N and its molecular weight is 215.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that trifluoromethylpyridine derivatives, which include 2,3-dichloro-6-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds .

Mode of Action

It is known that the presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine derivatives, which include this compound, bestow many of the distinctive physical-chemical properties observed in this class of compounds .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives, including this compound, are used in the production of several crop-protection products .

Pharmacokinetics

It is known that the unique physical-chemical properties of trifluoromethylpyridine derivatives, which include this compound, contribute to their bioavailability .

Result of Action

It is known that trifluoromethylpyridine derivatives, including this compound, play a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Action Environment

It is known that the demand for trifluoromethylpyridine derivatives, including this compound, has been increasing steadily in the last 30 years .

Analyse Biochimique

Biochemical Properties

2,3-Dichloro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the development of agrochemical and pharmaceutical compounds . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of crop-protection products . The nature of these interactions often involves the exchange of chlorine and fluorine atoms, which can significantly alter the biochemical properties of the target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to impact the expression of genes involved in the detoxification processes in plants, thereby enhancing their resistance to pests . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, the compound has been found to inhibit certain enzymes involved in the biosynthesis of essential metabolites in pests, thereby acting as an effective pesticide . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time . Studies have shown that this compound remains stable under various conditions, but its effectiveness can diminish over extended periods due to degradation . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to be relatively safe and effective in achieving the desired biochemical effects . At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and damage to vital organs . Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been shown to affect metabolic flux by modulating the activity of key enzymes involved in the biosynthesis and degradation of essential metabolites . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects . Additionally, the compound’s distribution can be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .

Activité Biologique

2,3-Dichloro-6-(trifluoromethyl)pyridine (DCTF) is a compound of increasing interest in the fields of agrochemicals and pharmaceuticals due to its diverse biological activities. The trifluoromethyl group in particular enhances the compound's pharmacological properties, making it a valuable candidate for various applications. This article reviews the biological activity of DCTF, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

The molecular formula for DCTF is . Its structure includes a pyridine ring substituted with two chlorine atoms and one trifluoromethyl group. The presence of these electronegative groups significantly influences the compound's reactivity and biological interactions.

DCTF exhibits several mechanisms of action, primarily linked to its interactions with biological targets:

- Inhibition of Enzymatic Activity : DCTF has been shown to inhibit various enzymes, including those involved in metabolic pathways in pathogens. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with active sites.

- Antimicrobial Activity : Research indicates that DCTF derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antimicrobial Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for DCTF and related compounds against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 25 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |

| Control (Ciprofloxacin) | Escherichia coli | 2 |

This data indicates that while DCTF is less potent than ciprofloxacin, it still demonstrates significant antibacterial activity.

Case Studies

- Agricultural Applications : DCTF has been utilized in developing fungicides like fluazinam, which targets fungal respiration pathways. Its efficacy is attributed to the trifluoromethyl group's ability to disrupt cellular processes in fungi .

- Pharmaceutical Development : In a study exploring novel pyridine derivatives, DCTF was identified as a lead compound for further modifications aimed at enhancing anti-HIV activity. The compound's ability to inhibit HIV protease was notably improved by structural modifications involving the trifluoromethyl group .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of DCTF:

- Enhanced Potency : The incorporation of trifluoromethyl groups into pyridine derivatives has been associated with increased potency against various biological targets due to enhanced lipophilicity and metabolic stability .

- Toxicity Profiles : Preliminary toxicity assessments suggest that while DCTF exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively .

Applications De Recherche Scientifique

Agrochemical Applications

Crop Protection Products

The primary application of 2,3-dichloro-6-(trifluoromethyl)pyridine is in the synthesis of crop protection agents. It serves as a key intermediate in the production of several agrochemicals, particularly herbicides and fungicides. Notably, derivatives of trifluoromethylpyridine have been instrumental in the development of effective pest control solutions:

- Fluazifop-butyl : This was the first trifluoromethylpyridine derivative introduced to the market, primarily used for controlling grass weeds in various crops. Its efficacy has paved the way for over 20 additional TFMP-containing agrochemicals that have received ISO common names .

- Fluazinam : A potent fungicide derived from this compound, fluazinam has shown superior fungicidal activity compared to other chlorine-substituted derivatives. It disrupts respiration biochemistry in fungi, making it an effective agent for crop protection .

Production Methods

The synthesis of this compound typically involves:

- Chlorination and fluorination processes where 3-picoline is chlorinated to form intermediates, followed by subsequent reactions to yield the final product .

Pharmaceutical Applications

Drug Development

In the pharmaceutical sector, this compound derivatives are being explored for their potential therapeutic effects. Some notable applications include:

- Antiparasitic Agents : Certain derivatives have demonstrated activity against parasitic infections, leading to ongoing clinical trials aimed at developing new treatments .

- Antimicrobial Properties : The unique structure allows for modifications that enhance antimicrobial efficacy. Research has indicated that some compounds exhibit promising activity against a range of pathogens .

Table: Summary of Key Applications

Propriétés

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQWQKDSMIPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562331 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-90-4 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.